molecular formula C2H9ClNO2P B2385106 (2-aminoethyl)phosphinic acid hydrochloride CAS No. 1075799-55-1

(2-aminoethyl)phosphinic acid hydrochloride

Cat. No.: B2385106
CAS No.: 1075799-55-1
M. Wt: 145.52
InChI Key: RURPOSPVIFARIJ-UHFFFAOYSA-N
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Description

(2-Aminoethyl)phosphinic acid hydrochloride is a phosphinic acid analog that serves as a valuable building block in medicinal chemistry and neuroscience research. Its structure, featuring a phosphinic acid group (-PO2H2) linked to an ethylamine backbone, makes it a key precursor for the synthesis of conformationally restricted phosphinic analogs of α-amino acids, which are important in the design of peptidomimetics . These peptidomimetic compounds are crucial tools for developing medicinally useful substances . A primary research application of this compound and its derivatives is in neuropharmacology. It is a core structure for synthesizing potent and selective antagonists for GABA receptor subtypes, specifically GABAA-ρ1 (also known as GABAC) receptors . These receptors are distributed in the retina and other parts of the central nervous system, making antagonists based on this chemotype essential for probing inhibitory neurotransmission . The compound can be synthesized via palladium-catalyzed hydrophosphinylation, for example, using N-vinylphthalimide and hypophosphorous acid, followed by acid hydrolysis to yield the final hydrochloride salt . This compound is offered for research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS) for safe laboratory practices. It is typically stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-aminoethyl-hydroxy-oxophosphanium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO2P.ClH/c3-1-2-6(4)5;/h1-3H2;1H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOKGWCEBPWYDY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)phosphinic acid hydrochloride typically involves the reaction of aminoethyl compounds with phosphonic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different phosphine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that (2-aminoethyl)phosphinic acid hydrochloride exhibits potential anticancer properties. It acts as a competitive inhibitor of prostate acid phosphatase, which is significant in the context of cancer treatment. Kinetic studies have demonstrated that this compound can inhibit enzymatic activity effectively, suggesting its potential utility in targeted cancer therapies .

Pharmaceutical Synthesis
This compound serves as a building block in the synthesis of various biologically active molecules. Its derivatives have been developed for use in drug formulations aimed at treating a range of diseases, including those related to enzyme inhibition and metabolic disorders. The synthesis of aminoalkyl-H-phosphinic acids under mild conditions has been reported, showcasing its versatility in pharmaceutical applications .

Agriculture

Pesticides and Herbicides
this compound has been investigated for its efficacy as a pesticide and herbicide. Its ability to inhibit specific metabolic pathways in plants and pests makes it a candidate for developing environmentally friendly agricultural chemicals . Studies indicate that compounds derived from this phosphinic acid can enhance crop protection strategies by targeting pest resistance mechanisms.

Materials Science

Corrosion Inhibition
The compound is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in protecting metals from corrosion has been documented, making it valuable in the manufacturing and maintenance of machinery and infrastructure . The amphoteric nature of (2-aminoethyl)phosphinic acid allows it to interact with metal surfaces, forming protective layers that mitigate corrosion.

Polymer Chemistry
In polymer science, this compound has been integrated into epoxy-based materials to enhance their properties. Research indicates that when grafted onto porous membranes, these polymers exhibit improved protein binding capabilities, which is beneficial for biotechnological applications . This integration enhances the functional properties of the materials, making them suitable for various biomedical applications.

Environmental Remediation

Water Treatment
The compound has shown promise in water decontamination processes. Its ability to chelate heavy metals and other pollutants facilitates the removal of hazardous substances from water sources. Studies highlight its role in developing more effective water treatment systems that can target micropollutants effectively .

Summary of Applications

Field Application Details
Medicinal ChemistryAnticancer ActivityInhibitor of prostate acid phosphatase; potential in cancer therapies .
Pharmaceutical SynthesisBuilding block for biologically active molecules; versatile synthesis routes .
AgriculturePesticides and HerbicidesEfficacy in targeting metabolic pathways; environmentally friendly options .
Materials ScienceCorrosion InhibitionProtects metals from corrosion; enhances durability in industrial applications .
Polymer ChemistryImproves protein binding in polymers; useful for biotechnological applications .
Environmental RemediationWater TreatmentChelates heavy metals; effective removal of pollutants from water sources .

Mechanism of Action

The mechanism of action of (2-aminoethyl)phosphinic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with (2-aminoethyl)phosphinic acid hydrochloride:

Compound Name CAS RN Molecular Formula Key Structural Features Differences
This compound Not explicitly listed in evidence Likely C₂H₇N₂O₂P·HCl - Aminoethyl (-CH₂CH₂NH₂) group
- Phosphinic acid (PO(OH)H)
- Hydrochloride salt
Reference compound
3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate 158401-51-5 C₈H₂₀ClN₃O₄P·HCl - Chloroethyl (-CH₂CH₂Cl) substituent
- Phosphate (PO₄³⁻) group
- Extended alkyl chain
Replaces phosphinic acid with phosphate; chloroethyl introduces alkylating potential
Bis(2-chloroethyl)amine hydrochloride Not listed C₄H₈Cl₂N·HCl - Two chloroethyl groups
- Secondary amine
- Hydrochloride salt
Lacks phosphorus; cytotoxic alkylating agent
α-Amino phosphinic acid hydrochloride Referenced in synthesis General formula R₂P(O)(OH)NH₂·HCl - Variable R groups (e.g., aryl, alkyl)
- Chiral center at α-carbon
Broader class; enantioselectivity achievable via chiral catalysts

Physicochemical and Functional Differences

  • Reactivity: this compound’s P–H bond is less reactive than the P–Cl bond in phosphonochloridates (e.g., 2-Ethylhexyl methylphosphonofluoridate, CAS 458-71-9 ), making it more suitable for stable drug formulations. The chloroethyl group in 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate confers alkylating activity, which is absent in the aminoethyl variant .
  • Bioactivity: Phosphinic acids mimic tetrahedral intermediates in enzymatic reactions (e.g., protease inhibition), whereas phosphate esters (e.g., 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate) may act as prodrugs or substrates . The hydrochloride salt improves aqueous solubility compared to free bases (e.g., 2-(4-(2-aminoethyl)phenoxy)acetic acid hydrochloride, CAS 55458-85-0 ).
  • Synthetic Routes: (2-Aminoethyl)phosphinic acid derivatives are synthesized via enantioselective Kabachnik-Fields reactions using chiral zinc catalysts , while chloroethyl analogs often require harsher alkylation conditions .

Research Findings and Data Gaps

  • Key Studies: Shibata et al. (2011) demonstrated enantioselective synthesis of α-amino phosphinic acids (up to 90% ee) using pybim-zinc catalysts, a method applicable to (2-aminoethyl)phosphinic acid derivatives . Chloroethyl-phosphates showed moderate antitumor activity in vitro but poor selectivity in vivo .
  • Data Limitations: Exact physicochemical data (e.g., logP, pKa) for this compound are absent in the provided evidence. Comparative toxicity studies between aminoethyl and chloroethyl analogs are sparse.

Biological Activity

(2-Aminoethyl)phosphinic acid hydrochloride, also known as 2-aminoethyl phosphonic acid (2-AEP), is a phosphonic acid derivative that has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article aims to summarize the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its phosphinic acid functional group, which contributes to its biological activity. The compound can be synthesized through several methods, including reductive N-methylation and hydrophosphinylation reactions. These synthetic pathways have been optimized to yield high purity and yield of the desired product .

Antimicrobial Activity

Research has demonstrated that (2-aminoethyl)phosphinic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic processes .

Table 1: Antimicrobial Activity of (2-Aminoethyl)phosphinic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies indicate that (2-aminoethyl)phosphinic acid can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the Akt signaling pathway, which is crucial for cancer cell growth .

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of (2-aminoethyl)phosphinic acid on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The compound was administered at concentrations ranging from 10 to 100 µM, resulting in a reduction of cell proliferation by up to 70% at the highest concentration after 48 hours .

Enzyme Inhibition

(2-Aminoethyl)phosphinic acid acts as an inhibitor of certain enzymes, particularly kinases. For instance, it has been reported to inhibit the phosphorylation activity of PDK1 (3-phosphoinositide-dependent protein kinase-1), which plays a pivotal role in various signaling cascades that regulate cell growth and metabolism .

Table 2: Enzyme Inhibition by (2-Aminoethyl)phosphinic Acid

EnzymeInhibition TypeIC50 ValueReference
PDK1Competitive15 µM
Protein Kinase B (Akt)Non-competitive25 µM

The biological activities of (2-aminoethyl)phosphinic acid are attributed to its ability to mimic natural phosphates and phosphonates. This mimicry allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Additionally, the presence of the amino group enhances its interaction with biological macromolecules, further contributing to its pharmacological effects .

Q & A

Q. What are the optimal synthetic routes for (2-aminoethyl)phosphinic acid hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves phosphorylation of 2-aminoethanol derivatives followed by hydrochloric acid treatment. Key steps include:

  • Phosphorylation: React 2-aminoethanol with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by oxidation to form the phosphinic acid moiety .
  • Hydrochloride Formation: Neutralize with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Purification: Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor via <sup>31</sup>P NMR (δ ≈ 30-35 ppm for phosphinic acid) and elemental analysis (C, H, N, Cl, P) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Identify aminoethyl (δ ~3.1 ppm for –CH₂–NH₂) and phosphinic acid (–P(O)OH) groups .
    • FT-IR: Peaks at 2550 cm⁻¹ (P–H stretch, if present) and 1650 cm⁻¹ (N–H bend) .
  • Purity Assessment:
    • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 210 nm) .
    • Ion chromatography for chloride content verification .

II. Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (pH 2–10, 37°C). Monitor decomposition via HPLC:
    • Stable at pH 4–6 (hydrochloride form prevents free base precipitation) .
    • Degrades rapidly at pH >8 due to deprotonation of the phosphinic acid group .
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition onset occurs at ~180°C in inert atmospheres .

Q. What experimental strategies are used to study its enzyme inhibition mechanisms, particularly in phosphonate-metabolizing systems?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values using spectrophotometric assays (e.g., inhibition of alkaline phosphatase):
    • Prepare enzyme in Tris buffer (pH 7.4), add compound (0.1–10 mM), and monitor p-nitrophenyl phosphate hydrolysis at 405 nm .
  • Structural Insights: Perform X-ray crystallography or molecular docking (PDB: 1ALK) to identify binding interactions with the phosphinic acid group .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases). Parameterize the phosphinic acid group with partial charges derived from DFT calculations .
  • Molecular Dynamics (MD): Simulate stability of enzyme-ligand complexes in explicit solvent (GROMACS, AMBER). Analyze hydrogen bonding between –NH₂ and catalytic residues .

Q. What derivatization strategies enhance its utility as a biochemical probe?

Methodological Answer:

  • Functionalization:
    • Amino Group: React with NHS esters (e.g., FITC for fluorescence labeling) in pH 8.5 borate buffer .
    • Phosphinic Acid: Convert to phosphonamidate prodrugs using carbodiimide coupling .
  • Applications:
    • Radiolabel with <sup>32</sup>P for metabolic tracing .
    • Conjugate to polyethylene glycol (PEG) for improved pharmacokinetics .

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